molecular formula C13H9NO3S B1664041 2-Acridinesulfonic acid CAS No. 96460-82-1

2-Acridinesulfonic acid

Cat. No. B1664041
CAS RN: 96460-82-1
M. Wt: 259.28 g/mol
InChI Key: VPDHPIXLWQMFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acridinesulfonic acid is a biochemical.

Scientific Research Applications

Crystal Structures and DNA Interaction

2-Acridinesulfonic acid and related acridine compounds are notable for their interaction with nucleic acids, specifically DNA. Acridines are used in chemotherapeutic agents and show significant activity as anticancer drugs. Their DNA-binding ability is a key aspect of their cytotoxicity and kinetics of DNA interaction. The study of their crystal structures, especially in complex with nucleic acids, has been crucial in understanding their mechanism of action in cancer therapy (Adams, 2002).

Anticancer Properties

The anticancer properties of acridine derivatives have been a major focus of research. These compounds, including this compound, have been utilized in cancer treatment due to their ability to intercalate into DNA and inhibit enzymes like topoisomerases and telomerases. This inhibition is critical in their antitumor action (Galdino-Pitta et al., 2013).

Physicochemical Properties and Drug Synthesis

The physicochemical properties of acridine derivatives, including their acid-base properties and aggregation behaviors, are important in the synthesis of potential drugs. The interaction of these compounds with other chemical entities, such as cyclodextrins, influences their properties and potential therapeutic applications (Němcová et al., 2006).

Chemiluminescence in Clinical Applications

Acridines, including this compound derivatives, are used in chemiluminescence, particularly in clinical applications. Their sensitivity and dynamic range in chemiluminescent assays have led to diverse applications in clinical research, such as in protein and nucleic acid blotting, monitoring reactive oxygen species, and as detection reactions in various analytical techniques (Kricka, 2003).

Antibacterial Applications

Acridine compounds, including this compound, have a long history of use as antimicrobial agents. Their antibacterial efficacy, particularly in the context of increasing drug-resistant bacterial infections, makes them a subject of renewed interest. This has led to the exploration of new derivatives and applications, such as in conjunction with low-power light for bactericidal action (Wainwright, 2001).

Fluorescence and Electrochemical Applications

This compound derivatives exhibit unique fluorescence and electrochemical properties. These properties make them useful in various scientific applications, such as in the development of fluorescent probes sensitive to pH and solvent polarity. They are also used in electrochemiluminescence, a type of chemiluminescence controlled by electrochemical techniques, which finds application in various scientific fields (Pereira et al., 2019); (Majeed et al., 2016).

properties

CAS RN

96460-82-1

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

acridine-2-sulfonic acid

InChI

InChI=1S/C13H9NO3S/c15-18(16,17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H,(H,15,16,17)

InChI Key

VPDHPIXLWQMFFQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O

Appearance

Solid powder

Other CAS RN

96460-82-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Acridinesulfonic acid,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acridinesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Acridinesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-Acridinesulfonic acid
Reactant of Route 4
2-Acridinesulfonic acid
Reactant of Route 5
2-Acridinesulfonic acid
Reactant of Route 6
2-Acridinesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.